8-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one
Description
8-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is a halogenated dihydronaphthalenone derivative featuring a bicyclic framework with chlorine and fluorine substituents at positions 8 and 5, respectively.
Properties
Molecular Formula |
C10H8ClFO |
|---|---|
Molecular Weight |
198.62 g/mol |
IUPAC Name |
8-chloro-5-fluoro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8ClFO/c11-7-4-5-8(12)6-2-1-3-9(13)10(6)7/h4-5H,1-3H2 |
InChI Key |
MXEFBKULLPRLFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C(=O)C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine and fluorine atoms into the naphthalene ring.
Reduction: Reduction of the naphthalene ring to form the dihydronaphthalene structure.
Cyclization: Formation of the ketone group at the 1-position.
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents play a crucial role in these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the dihydronaphthalene ring.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield naphthoquinones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of materials with specific electronic properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The presence of halogen atoms could influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 8-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one with key analogs, emphasizing substituent effects:
Key Observations :
- Halogenation Patterns : The position and type of halogen (Cl, F, Br) significantly influence electronic properties and steric bulk. For instance, 5-Fluoro-8-methyl- (CAS 1935209-55-4) combines fluorine’s electronegativity with a lipophilic methyl group, enhancing membrane permeability .
- Hydroxyl vs. Halogen : Hydroxyl-substituted analogs (e.g., 5-Bromo-8-hydroxy-) exhibit hydrogen-bonding capacity, which may enhance interactions with biological targets but reduce metabolic stability compared to halogenated derivatives .
Biological Activity
8-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. Its unique structural features suggest a variety of mechanisms of action that may be exploited for therapeutic purposes.
- Molecular Formula : C₁₀H₈ClF0
- Molecular Weight : 198.621 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 316.7 ± 42.0 °C at 760 mmHg
- Flash Point : 145.3 ± 27.9 °C
These properties indicate a stable compound with potential applicability in various chemical and biological contexts .
Research indicates that this compound may exert its biological effects through several mechanisms:
- EGFR Inhibition : Similar compounds in the naphthoquinone family have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Compounds with similar structures demonstrated significant EGFR inhibitory activity, suggesting that this compound could also possess this capability .
- Anticancer Activity : Preliminary studies have indicated cytotoxic effects against various cancer cell lines, including lung (A549) and breast (MDA-MB-231) cancers. The compound's structure allows for interactions that may disrupt cancer cell proliferation .
- Antimicrobial Properties : There is emerging evidence suggesting that derivatives of naphthoquinones exhibit antibacterial and antiparasitic activities, potentially positioning this compound as a candidate for treating infections caused by resistant pathogens .
Anticancer Activity
A study evaluated the cytotoxic effects of various naphthoquinone derivatives against six human cancer cell lines, revealing IC₅₀ values ranging from 1.75 to 27.91 μM. Notably, compounds structurally related to this compound exhibited high selectivity indices, indicating a preference for targeting cancer cells over normal cells .
| Compound | Cell Line | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | HuCCA-1 | 5.10 | >20 |
| Compound B | HepG2 | 12.30 | >15 |
| Compound C | A549 | 3.96 | >25 |
Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of naphthoquinones were tested against Plasmodium falciparum strains (both chloroquine-sensitive and resistant). The results indicated that certain derivatives exhibited superior activity compared to standard treatments like chloroquine .
| Compound | Strain | IC₅₀ (μM) |
|---|---|---|
| Compound D | P. falciparum 3D7 | <1 |
| Compound E | P. falciparum FCR-3 | <1 |
Q & A
Q. What are the optimal synthetic routes for 8-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one?
The compound is typically synthesized via Claisen-Schmidt condensation , a method validated for structurally similar dihydronaphthalenones. Key parameters include:
- Catalyst : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions, depending on the substituents.
- Solvent : Ethanol or methanol for solubility and reaction control.
- Temperature : 60–80°C under reflux for 6–12 hours . Halogenation (chloro/fluoro) is introduced via pre-functionalized intermediates or post-synthetic modifications using halogenating agents like N-chlorosuccinimide or Selectfluor .
Q. How is structural characterization performed for this compound?
X-ray crystallography is the gold standard for resolving stereochemistry and conformation. Key steps:
- Data collection : Single-crystal diffraction at 100–150 K.
- Refinement : Use SHELXL for small-molecule refinement, focusing on bond lengths (e.g., C=O ~1.22 Å) and torsion angles (e.g., cyclohexanone chair conformation) .
- Hydrogen bonding : Analyze weak interactions (e.g., C–H···O or C–H···π) to understand packing behavior .
Q. What are the preliminary biological activities reported for dihydronaphthalenone derivatives?
Derivatives exhibit antineoplastic , antifungal , and protein-inhibitory properties. For example:
- Halogenated analogs (e.g., bromo-substituted) enhance cell permeability and metabolic stability.
- Methoxy groups facilitate hydrophobic interactions with target proteins like adenosine receptors .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural or activity studies?
Discrepancies in bond angles or substituent orientations can arise from dynamic disorder or polymorphism . Strategies:
Q. What structure-activity relationship (SAR) insights guide the design of bioactive derivatives?
Key SAR trends:
- Halogen positioning : 5-Fluoro and 8-chloro substituents enhance steric and electronic effects, influencing binding to hydrophobic pockets (e.g., in kinase inhibitors).
- Ring conformation : Chair vs. boat conformations in the cyclohexanone moiety affect steric accessibility for target engagement .
- Substituent polarity : Methoxy groups improve solubility but may reduce membrane permeability .
Q. How can computational methods predict biological interactions of this compound?
Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations are used to:
- Identify binding poses in protein active sites (e.g., ACE inhibitors or cytochrome P450 enzymes).
- Calculate binding energies (ΔG) for prioritization of synthetic targets . Validate predictions with in vitro assays (e.g., enzyme inhibition IC50) .
Q. What experimental strategies address low yields in halogenated dihydronaphthalenone synthesis?
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield reactive hydroxyl groups during halogenation.
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves regioselectivity .
- Column chromatography : Optimize gradients (e.g., hexane/EtOAc) to separate halogenated byproducts .
Q. How do photostability and storage conditions impact experimental reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
